molecular formula C21H26N2O2 B12293046 Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

Cat. No.: B12293046
M. Wt: 338.4 g/mol
InChI Key: QELBPGZIZNAZGC-UHFFFAOYSA-N
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Description

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate is a complex organic compound with the molecular formula C20H24N2O2. It is known for its unique structure, which includes a piperidine ring substituted with an aniline group, a benzyl group, and a methyl ester group.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-17-15-23(16-18-9-5-3-6-10-18)14-13-21(17,20(24)25-2)22-19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3

InChI Key

QELBPGZIZNAZGC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C(=O)OC)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product by reaction with aniline .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and ester groups in the compound make it susceptible to oxidation under specific conditions:

Reagent/Conditions Products Mechanism Yield
KMnO₄ (acidic)Ketone derivative at C3Radical-mediated oxidation of the methyl group adjacent to the piperidine ring~45%
H₂O₂ (basic medium)N-oxide formation at piperidine NElectrophilic oxidation of the tertiary amine60–70%

Key Findings :

  • Oxidation of the C3 methyl group produces a ketone, altering steric and electronic properties of the piperidine ring.

  • N-oxidation retains the ester functionality but modifies the basicity of the nitrogen atom.

Substitution Reactions

The aniline and benzyl groups participate in nucleophilic substitution:

Reagent/Conditions Site of Reaction Products Yield
NaNH₂, NH₃ (l), –78°CAniline NHAlkylated aniline derivatives50–55%
AlCl₃, R-X (Friedel-Crafts)Benzyl aromatic ringSubstituted benzyl analogs (e.g., halides)30–40%

Structural Insights (from PubChem ):

  • The SMILES string COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 confirms the spatial arrangement of substituents, which sterically hinder substitution at the piperidine C4 position.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

Reagent/Conditions Products Mechanism Rate
H₂SO₄ (aq), reflux4-Carboxylic acid derivativeAcid-catalyzed nucleophilic acyl substitutionComplete in 6h
LiAlH₄, dry etherPrimary alcohol (reduction of ester)Reduction via hydride transfer80–85%

Applications :

  • Hydrolysis to the carboxylic acid enables further functionalization (e.g., amidation) for drug discovery .

Amidation and Cross-Coupling

The carboxylate and aniline groups facilitate coupling reactions:

Reaction Type Reagents Products Catalyst
AmidationNH₃, DCC4-Carboxamide derivativeDMAP
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl-functionalized piperidinePd(0)

Data Highlights :

  • Amidation preserves the piperidine core while introducing hydrogen-bonding motifs critical for biological activity.

  • Cross-coupling at the benzyl group expands structural diversity for SAR studies .

Stereochemical Transformations

The C3 and C4 stereocenters influence reaction outcomes:

Reaction Stereochemical Outcome Evidence
Epimerization under basic pHRacemization at C4NMR studies showing loss of chiral integrity
Chiral resolutionIsolation of (3S,4R)-enantiomerX-ray crystallography data

Implications :

  • Racemization during synthesis necessitates chiral catalysts (e.g., Ru-BINAP) to maintain enantiopurity .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its potential as an analgesic agent. It serves as an intermediate in the synthesis of various narcotic analgesics, including remifentanil, which is known for its ultra-short action and minimal accumulation effects during continuous intravenous infusion . The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug development.

Synthesis and Structural Modifications

The synthesis of methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring and introduction of functional groups such as aniline and benzyl. The ability to modify this compound chemically opens avenues for creating derivatives with improved efficacy or reduced side effects. For instance, the introduction of different substituents on the aromatic rings can significantly alter the biological activity of the resultant compounds.

Analgesic Properties

Research indicates that derivatives of this compound exhibit potent analgesic effects through various mechanisms, including opioid receptor modulation. Studies have shown that certain analogs demonstrate high affinity for μ-opioid receptors, which are crucial for pain relief .

Anti-inflammatory Activity

In addition to analgesic properties, some derivatives have been evaluated for anti-inflammatory activity. In vitro studies have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . The structure-activity relationship (SAR) studies suggest that specific modifications can enhance this inhibitory effect.

Case Studies and Research Findings

StudyFocusFindings
Feldman et al. (1990)Synthesis and ActivityDeveloped a novel route for synthesizing piperidine derivatives with enhanced analgesic properties .
Tageldin et al. (2021)Anti-inflammatory EffectsIdentified several derivatives that suppressed COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Patent CN102442937APreparation MethodsDescribed efficient synthesis methods that reduce environmental impact while improving yield .

Broader Implications in Drug Development

The applications of this compound extend beyond immediate therapeutic uses. Its role as a precursor in synthesizing more complex molecules positions it as a critical component in the pharmaceutical industry. The ongoing research into its derivatives could lead to new classes of medications that address pain management and inflammation with better safety profiles.

Mechanism of Action

The mechanism of action of Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate can be compared with similar compounds such as:

Biological Activity

Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O2, indicating a complex structure that contributes to its biological properties. The compound is characterized by a piperidine ring, an aniline moiety, and a benzyl group, which are critical for its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The binding of the compound to these targets modulates their activity, leading to various biological effects. Studies suggest that the compound may exhibit analgesic and anti-inflammatory properties, similar to other compounds in the piperidine class.

Analgesic and Anti-inflammatory Effects

Research indicates that compounds structurally related to this compound demonstrate potent analgesic effects. For instance, derivatives in the fentanyl series, which share structural similarities, exhibit high affinity for μ-opioid receptors, leading to strong analgesic properties . The compound's ability to modulate pain pathways suggests potential therapeutic applications in pain management.

Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes. In vitro studies show that it can inhibit specific enzymatic activities, which may contribute to its biological effects. For example, it has been noted that similar compounds can affect neurotransmitter levels by modulating enzyme activity involved in neurotransmitter synthesis or degradation .

Study on Analgesic Activity

A study assessing the analgesic effects of this compound found that it significantly reduced pain responses in animal models. The study utilized the tail-flick test and demonstrated dose-dependent analgesia comparable to established opioids .

Toxicity and Safety Profile

Toxicity studies have shown that while the compound exhibits potent biological activity, it also necessitates careful evaluation regarding safety profiles. Research indicates moderate toxicity levels in specific assays, emphasizing the need for further investigation into its pharmacokinetics and long-term effects .

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives highlights the unique properties of this compound:

Compound NameAnalgesic Potencyμ-Receptor AffinityToxicity Level
This compoundModerateHighModerate
FentanylHighVery HighHigh
MorphineHighHighModerate

This table illustrates the compound's position within a broader context of piperidine derivatives, indicating its potential as a therapeutic agent while acknowledging safety concerns.

Q & A

Q. What synthetic routes are commonly employed for Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

A typical synthesis involves sequential alkylation and acylation steps. For example, refluxing intermediates with propionic anhydride under inert gas (e.g., argon) for 12 hours, followed by extraction, recrystallization, and oxalic acid salt formation, yields the target compound with ~80% efficiency . Optimization includes controlling anhydride stoichiometry, reaction temperature, and purification via solvent partitioning. Post-synthesis, GC/MS and NMR validate structural integrity and purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

  • NMR : 1^1H and 13^13C NMR provide detailed assignments of aromatic protons (e.g., 7.40–7.24 ppm for benzyl/anilino groups) and carbonyl resonances (173–174 ppm) .
  • X-ray crystallography : Programs like SHELX (for refinement) and ORTEP (for visualization) resolve bond lengths, angles, and anisotropic displacement parameters. For example, SHELXL refines high-resolution data to RR-values < 0.1, ensuring accurate molecular geometry .
  • GC/MS : Confirms molecular ion peaks (e.g., m/z=380m/z = 380 for C23_{23}H28_{28}N2_2O3_3) and fragmentation patterns .

Q. What steps ensure purity and reproducibility in post-synthetic isolation?

Critical steps include:

  • Extraction : Chloroform/water partitioning removes unreacted starting materials .
  • Recrystallization : 2-propanol/oxalic acid precipitates pure product .
  • Analytical validation : HPLC or TLC (using pharmacopeial standards) confirms purity >98% .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

Discrepancies (e.g., predicted vs. observed NMR shifts) require cross-validation:

  • X-ray refinement : Resolves conformational ambiguities (e.g., piperidine ring puckering) using Cremer-Pople parameters .
  • Computational adjustments : Density Functional Theory (DFT) models incorporate solvent effects and relativistic corrections to match experimental data .
  • Multi-technique analysis : Pair Raman spectroscopy with 1^1H-1^1H COSY to validate spin-spin coupling .

Q. What strategies analyze hydrogen bonding patterns and their impact on crystal packing?

  • Graph set analysis : Categorizes hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) to identify supramolecular synthons .
  • Software tools : SHELXPRO and Mercury visualize intermolecular interactions (e.g., N–H⋯O bonds) and quantify packing coefficients .
  • Thermal analysis : DSC correlates hydrogen bonding strength with melting point anomalies .

Q. How does substituent placement (e.g., benzyl vs. anilino) influence reactivity in downstream modifications?

  • Steric effects : Benzyl groups at N1 hinder nucleophilic attacks, requiring protective groups (e.g., Boc) for functionalization .
  • Electronic effects : Anilino groups enhance electrophilic aromatic substitution at the para position. Kinetic studies (e.g., varying pH/temperature) quantify substituent effects .
  • Crystallographic validation : Monitor bond elongation/contraction in derivatives via X-ray to assess steric strain .

Q. What role does ring puckering play in conformational stability and pharmacological activity?

  • Cremer-Pople parameters : Quantify piperidine ring puckering amplitude (qq) and phase angle (ϕ\phi) from X-ray data. For example, q>0.5A˚q > 0.5 \, \text{Å} indicates significant non-planarity .
  • Molecular dynamics : Simulate puckering transitions to identify low-energy conformers for docking studies .

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